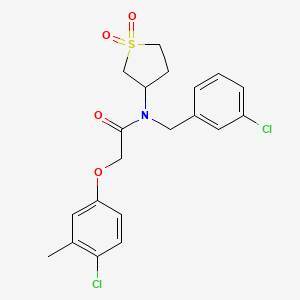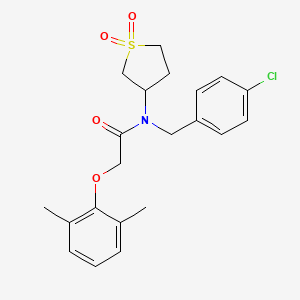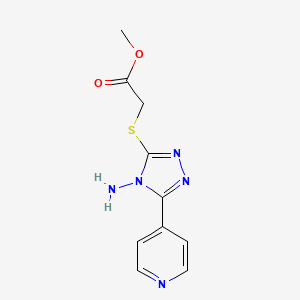
N-(3-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of chlorobenzyl, chloromethylphenoxy, and dioxidotetrahydrothiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.
Synthesis of the Chloromethylphenoxy Intermediate: This involves the reaction of chloromethylphenol with appropriate reagents to introduce the phenoxy group.
Coupling Reaction: The final step involves coupling the chlorobenzyl and chloromethylphenoxy intermediates with the dioxidotetrahydrothiophenyl acetamide under specific conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying the effects of chlorinated compounds on biological systems.
Medicine: Potential therapeutic applications, though specific uses would require further research.
Industry: Possible applications in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-2-(4-chlorophenoxy)acetamide
- N-(3-methylbenzyl)-2-(4-chloro-3-methylphenoxy)acetamide
- N-(3-chlorobenzyl)-2-(4-methylphenoxy)acetamide
Uniqueness
N-(3-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to the presence of the dioxidotetrahydrothiophenyl group, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H21Cl2NO4S |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C20H21Cl2NO4S/c1-14-9-18(5-6-19(14)22)27-12-20(24)23(17-7-8-28(25,26)13-17)11-15-3-2-4-16(21)10-15/h2-6,9-10,17H,7-8,11-13H2,1H3 |
InChI Key |
HDNOEZFXVUVNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B12138822.png)
![4-[2-(4-Prop-2-enyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide](/img/structure/B12138827.png)
![(5Z)-2-(2-bromophenyl)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12138850.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12138864.png)
![(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12138870.png)
![(5Z)-2-(4-tert-butylphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12138871.png)
![(5E)-3-(furan-2-ylmethyl)-5-{[(2-methoxyphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12138879.png)
![N-[4-(piperidine-1-sulfonyl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B12138889.png)


![1-(4,6-Dimethylbenzothiazol-2-yl)-5-[4-(tert-butyl)phenyl]-4-(2-furylcarbonyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12138905.png)

![5-(4-ethylphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12138915.png)
